2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE
Description
2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Properties
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-5-19(6-2)8-7-17-15-14(10-16)13(11-20-4)9-12(3)18-15/h9H,5-8,11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEBPIQPZIGKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CC(=C1C#N)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: The introduction of the diethylaminoethyl group, methoxymethyl group, and cyanide group can be carried out using various reagents and conditions. For example, the diethylaminoethyl group can be introduced through nucleophilic substitution reactions, while the cyanide group can be added using cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE
- 2-{[2-(DIISOPROPYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE
Uniqueness
2-{[2-(DIETHYLAMINO)ETHYL]AMINO}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
